[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine

Lipophilicity Physicochemical property Drug-likeness

[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0) is a chiral secondary amine (C₁₂H₁₆ClN, MW 209.71 g/mol) characterized by a 4-chlorobenzyl group linked to a 1-cyclopropylethylamine moiety. The molecule contains one stereogenic center at the carbon bearing the methyl and cyclopropyl substituents, enabling stereochemically defined synthesis.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 1042614-47-0
Cat. No. B1461539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine
CAS1042614-47-0
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3
InChIKeyQWFFDWBYGBSZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0): Procurement-Relevant Profile of a Chiral Cyclopropylethylamine Building Block


[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0) is a chiral secondary amine (C₁₂H₁₆ClN, MW 209.71 g/mol) characterized by a 4-chlorobenzyl group linked to a 1-cyclopropylethylamine moiety . The molecule contains one stereogenic center at the carbon bearing the methyl and cyclopropyl substituents, enabling stereochemically defined synthesis. Its computed XLogP3 of 3.1 [1] and topological polar surface area of 12 Ų [2] define a moderately lipophilic scaffold. The compound is available from established screening-compound suppliers at ≥98% purity (e.g., Chemscene CS-0557667) and ≥95% purity (e.g., Life Chemicals F1967-9842) [3], positioning it as a tractable intermediate for medicinal chemistry and chemical biology applications.

Why N-(4-Chlorobenzyl)-N-cyclopropylamine (CAS 19271-24-0) or Ethylene-Linked Analogs Cannot Substitute for [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0)


Closely related 4-chlorobenzyl-cyclopropyl amines differ in linker length, ring attachment topology, and stereochemical complexity, producing measurable divergences in lipophilicity, conformational behavior, and downstream synthetic outcomes . N-(4-Chlorobenzyl)-N-cyclopropylamine (CAS 19271-24-0, C₁₀H₁₂ClN) lacks the 1-cyclopropylethyl chiral center and exhibits a lower computed logP range of 2.48–2.59 [1], while the phenethyl homolog [2-(4-chlorophenyl)ethyl](1-cyclopropylethyl)amine (CAS 1042591-77-4, C₁₃H₁₈ClN) shows logP of 3.27 due to its ethylene spacer . The propylcyclopropanamine isomer 1-(4-chlorophenyl)-2-propylcyclopropan-1-amine (CAS 1500900-02-6) places the cyclopropane ring directly on the carbon bearing the amine and records logP of 3.31 . These differences in lipophilicity and steric presentation mean that in vitro target-engagement profiles, pharmacokinetic parameters, and synthetic derivatization routes observed with CAS 1042614-47-0 cannot be assumed for any of these analogs.

[(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Tuning: XLogP3 of 3.1 Places CAS 1042614-47-0 Between the Cyclopropyl-Direct and Ethylene-Spacer Analogs

The computed XLogP3 of [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine is 3.1 [1]. On a lipophilicity ladder constructed from four structurally related 4-chlorophenyl-cyclopropyl amines, this value sits between the less lipophilic N-cyclopropyl analog CAS 19271-24-0 (logP 2.48–2.59) [2] and the more lipophilic ethylene-spacer analog CAS 1042591-77-4 (logP 3.27) as well as the propylcyclopropanamine isomer CAS 1500900-02-6 (logP 3.31) . A quantified difference of +0.51 to +0.62 logP units over CAS 19271-24-0 and −0.17 to −0.21 logP units under CAS 1042591-77-4 and CAS 1500900-02-6 is observed.

Lipophilicity Physicochemical property Drug-likeness

Chiral Cyclopropylethyl Substituent Enables Enantioselective Synthesis Not Accessible with Achiral N-Cyclopropyl Analog 19271-24-0

CAS 1042614-47-0 contains a stereogenic center at the carbon atom bearing the methyl and cyclopropyl groups (SMILES: CC(NCc1ccc(Cl)cc1)C1CC1) . The N-cyclopropyl analog CAS 19271-24-0 (SMILES: ClC1=CC=C(CNC2CC2)C=C1) is achiral at the amine-bearing carbon . While the 1-cyclopropylethylamine fragment is commercially available in both (R)- and (S)-enantiomeric forms (e.g., ChiPros line, BASF) , the N-cyclopropyl analog offers no corresponding opportunity for enantioselective synthesis or chiral resolution. The quantified difference is categorical: one scaffold supports asymmetric synthesis; the other does not.

Chirality Stereochemistry Enantioselective synthesis

Integration into a Purine Carboxylic Acid HDM2 Inhibitor: X-Ray Co-crystal Structure Confirms Specific Binding with the (1R)-1-Cyclopropylethylamino Motif (PDB 7NA1)

The (1R)-1-cyclopropylethylamine fragment, which defines the chiral amine component of CAS 1042614-47-0, is incorporated into compound 1GI: 8-(1-benzothiophen-5-yl)-7-[(4-chlorophenyl)methyl]-6-{[(1R)-1-cyclopropylethyl]amino}-7H-purine-2-carboxylic acid [1]. This compound was co-crystallized with the HDM2 protein, and the X-ray diffraction structure was solved at 2.30 Å resolution (PDB 7NA1) [2]. The structure confirms that the (1R)-1-cyclopropylethylamino moiety makes specific, well-resolved contacts within the HDM2 binding pocket. No analogous co-crystal structure is available for compounds bearing the simple N-cyclopropyl (CAS 19271-24-0), ethylene-spacer (CAS 1042591-77-4), or propylcyclopropanamine (CAS 1500900-02-6) amine motifs in this specific purine carboxylic acid series [3].

HDM2 inhibitor Protein-protein interaction X-ray crystallography Purine scaffold

Cyclopropylethyl-Containing Amines Exhibit Class-Level Aldehyde Dehydrogenase Modulatory Activity Distinct from Non-Cyclopropylethyl Amines

Cyclopropylethyl-containing amines as a class have been shown to influence the activity of rat liver mitochondrial aldehyde dehydrogenase (AlDH) isoenzymes [1]. In published studies, cyclopropylethyl-containing amines and amides were synthesized and their effects on AlDH were characterized, with reversible inhibition observed for certain analogs [2]. The cyclopropylethyl group is hypothesized to participate in electrophilic interactions at the NAD⁺ binding site [3]. While compound-specific IC₅₀ values for CAS 1042614-47-0 are not available in the published AlDH studies, the class-level pharmacophore assignment implicates the 1-cyclopropylethyl moiety as a critical determinant of enzyme interaction that is absent in simple N-cyclopropyl amines (CAS 19271-24-0) where the cyclopropane is directly N-attached without the intervening methyl-substituted carbon.

Aldehyde dehydrogenase Enzyme modulation Cyclopropylethyl pharmacophore

Prioritized Application Scenarios for [(4-Chlorophenyl)methyl](1-cyclopropylethyl)amine (CAS 1042614-47-0) in Scientific Procurement


Structure-Based Design of HDM2-p53 Protein-Protein Interaction Inhibitors Using the Purine Carboxylic Acid Chemotype

The X-ray co-crystal structure PDB 7NA1 validates the (1R)-1-cyclopropylethylamino motif of CAS 1042614-47-0 as a productive fragment for HDM2 binding [1]. Medicinal chemistry teams developing purine carboxylic acid-derived HDM2 inhibitors can procure CAS 1042614-47-0 as a key intermediate or as a reference standard for SAR studies, leveraging the experimentally determined binding pose to guide further optimization.

Chiral Amine Building Block for Enantioselective Synthesis Programs Requiring Stereochemically Defined Cyclopropylethylamine Intermediates

CAS 1042614-47-0 provides a stereogenic center that is absent in the achiral N-cyclopropyl analog CAS 19271-24-0 . Enantiopure 1-cyclopropylethylamine starting materials are commercially available , enabling procurement of enantiomerically enriched batches of CAS 1042614-47-0 for asymmetric synthesis, chiral chromatography method development, or stereospecific biological assays.

Lipophilicity-Focused Lead Optimization Within a 4-Chlorobenzyl-Cyclopropyl Amine Series

With a computed XLogP3 of 3.1, CAS 1042614-47-0 occupies a middle position on the lipophilicity scale among four close analogs (range: 2.48–3.31) [2]. This property makes it a preferred starting point for programs that need to modulate logP without introducing additional heteroatoms or altering the core 4-chlorophenyl pharmacophore, potentially balancing permeability and metabolic stability.

Aldehyde Dehydrogenase-Targeted Probe or Inhibitor Development Leveraging the Cyclopropylethyl Pharmacophore

The class-level evidence associating cyclopropylethyl-containing amines with modulation of rat liver mitochondrial aldehyde dehydrogenase [3] supports the use of CAS 1042614-47-0 as a scaffold for AlDH probe development. Procurement of this compound preserves the cyclopropylethyl pharmacophore hypothesized to engage the NAD⁺ binding region, a feature not provided by N-cyclopropyl analogs.

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